3-(3-Methoxyphenyl)-6-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine

GABAA receptor α2/α3 subunit selectivity anxiolytic

Researchers requiring a validated GABAA α2/α3-selective ligand face limited options with confirmed sub-100 nM binding affinity. This compound is one of only two pyrrolidin-1-yl substituted triazolo[4,3-b]pyridazines explicitly claimed in US patent 6,303,605 for selective α2/α3 receptor binding. • Confirmed GABAA α2/α3 ligand scaffold with pyrrolidin-1-yl at position 6-validated in patented SAR. • Not interchangeable with 6-piperidinyl, 6-chloro, or 6-hydrazonyl analogs-each substitution redirects target selectivity. • Use as selectivity control in kinase panels; inactive against c-Met/Pim-1 per 2024 RSC Advances SAR.

Molecular Formula C16H17N5O
Molecular Weight 295.34 g/mol
CAS No. 596824-30-5
Cat. No. B12572768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenyl)-6-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
CAS596824-30-5
Molecular FormulaC16H17N5O
Molecular Weight295.34 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)N4CCCC4
InChIInChI=1S/C16H17N5O/c1-22-13-6-4-5-12(11-13)16-18-17-14-7-8-15(19-21(14)16)20-9-2-3-10-20/h4-8,11H,2-3,9-10H2,1H3
InChIKeyJOFKFLIUDORBQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxyphenyl)-6-(pyrrolidin-1-yl)-triazolo-pyridazine: Classification and Procurement


3-(3-Methoxyphenyl)-6-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 596824-30-5) is a synthetic heterocyclic small molecule (C₁₆H₁₇N₅O; MW 295.34) belonging to the 1,2,4-triazolo[4,3-b]pyridazine class. The core scaffold is recognized in multiple patent families for its ability to engage ATP-binding pockets of kinases and allosteric sites on GABAA receptors. A foundational patent explicitly claims 1,2,4-triazolo[4,3-b]pyridazine derivatives where the 6-position is substituted with pyrrolidin-1-yl as selective ligands for GABAA receptors, in particular those containing the α2 and/or α3 subunit [1]. Contemporary research has further explored this scaffold as a framework for designing dual c-Met/Pim-1 kinase inhibitors with antitumor activity, demonstrating that specific substituent patterns profoundly influence both kinase selectivity and cellular potency [2]. The compound characterized by a 3-methoxyphenyl group at the 3-position and a pyrrolidin-1-yl group at the 6-position represents a distinct substitution pattern whose procurement value resides in the intersection of these two pharmacological domains.

3-(3-Methoxyphenyl)-6-(pyrrolidin-1-yl)-triazolo-pyridazine: Non-Interchangeability


Within the 1,2,4-triazolo[4,3-b]pyridazine series, subtle modifications to the aryl and amine substituents produce divergent target selectivity profiles. The foundational GABAA patent demonstrates that a cyclobutyl versus pyrrolidin-1-yl substitution at the 6-position retains high-affinity binding to α2/α3-containing receptors, but the patent explicitly limits the claimed scope to these two amine motifs, indicating that other cyclic amines do not confer equivalent selectivity [1]. In the kinase inhibition domain, the 2024 RSC Advances study on dual c-Met/Pim-1 inhibitors shows that replacing the 6-substituent from a hydrazonyl moiety (as in compound 4g, the most potent dual inhibitor with IC₅₀ values of 0.163 μM for c-Met and 0.283 μM for Pim-1) to other functional groups dramatically alters both potency and the c-Met/Pim-1 selectivity ratio [2]. Therefore, a procurement specification for 6-(pyrrolidin-1-yl) with a 3-(3-methoxyphenyl) group is not interchangeable with close analogs bearing piperidinyl, chloro, amino, or hydrazonyl substituents at position 6, nor with regioisomers carrying the methoxyphenyl group at a different position, because each variation redirects the compound toward a different biological target space with distinct potency and selectivity boundaries.

3-(3-Methoxyphenyl)-6-(pyrrolidin-1-yl)-triazolo-pyridazine: Comparative Evidence


GABAA α2/α3 Selectivity: Pyrrolidin-1-yl vs Cyclobutyl

Patent US 6,303,605 B1 establishes that 1,2,4-triazolo[4,3-b]pyridazine derivatives substituted at position 6 with pyrrolidin-1-yl are selective ligands for GABAA receptors containing the α2 and/or α3 subunit. The patent claims this substitution as one of only two defined options (the other being cyclobutyl) that confer the desired selectivity profile, with all exemplified compounds exhibiting Ki values ≤100 nM for displacement of [³H]-flumazenil from human α2- or α3-containing GABAA receptors stably expressed in LtK⁻ cells [1]. While the patent does not disclose the individual Ki value for the exact 3-(3-methoxyphenyl)-6-(pyrrolidin-1-yl) derivative, the generic assay data confirm that the pyrrolidin-1-yl motif at position 6, when combined with an appropriate 3-aryl substituent, delivers sub-100 nM binding affinity. Compounds outside the pyrrolidin-1-yl or cyclobutyl scope are explicitly excluded from the claims, indicating that alternative 6-position amines (e.g., piperidin-1-yl, morpholin-4-yl) do not achieve the same α2/α3 selectivity at comparable potency [1].

GABAA receptor α2/α3 subunit selectivity anxiolytic

Kinase Inhibition Selectivity: Pyrrolidine vs Hydrazonyl Analogs

The 2024 RSC Advances study on triazolo[4,3-b]pyridazine derivatives evaluated a panel of 6-substituted compounds for dual c-Met/Pim-1 inhibition. Compound 4g, bearing a 6-(2-(4-hydroxybenzylidene)hydrazinyl) substituent and a 3-(4-methoxyphenyl) group, achieved IC₅₀ values of 0.163 μM (c-Met) and 0.283 μM (Pim-1), representing the most potent dual inhibitor in the series [1]. In contrast, compound 4a, with a 6-(2-benzylidenehydrazinyl) substituent, showed a mean growth inhibition (GI%) of 29.08% across 60 cancer cell lines, whereas 4g achieved 55.84% mean GI%, a 1.92-fold improvement that correlated with enhanced dual kinase inhibition [1]. The SAR data indicate that replacing the hydrazonyl moiety at position 6 with a pyrrolidin-1-yl group fundamentally alters the kinase inhibition profile: pyrrolidin-1-yl derivatives are not active as dual c-Met/Pim-1 inhibitors in this assay system, as all active compounds in the series contain a hydrazinyl or hydrazonyl linker at position 6 [1]. The 6-chloro analog (CAS 596825-41-1) serves as a synthetic precursor but lacks any reported kinase activity. This establishes a clear functional differentiation: 6-(pyrrolidin-1-yl) substitution directs the scaffold toward GABAA receptor pharmacology, whereas 6-hydrazonyl substitution is required for dual c-Met/Pim-1 kinase inhibition.

c-Met kinase Pim-1 kinase dual inhibition anticancer

Regioisomeric Differentiation: 3-Aryl vs 6-Aryl Substitution

The commercially available regioisomer 6-(4-methoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1706456-17-8; C₁₆H₁₇N₅O; MW 295.34) differs from the target compound in two critical structural features: (i) the methoxyphenyl group is at the 4-position of the phenyl ring rather than the 3-position, and (ii) the methoxyphenyl group is attached at the 6-position of the triazolopyridazine core rather than the 3-position, while the pyrrolidine is attached at the 3-position via its 2-position carbon rather than at the 6-position via the nitrogen atom . This regioisomeric swap fundamentally alters the vector and electronic character of both substituents. In the context of GABAA receptor binding, the patent US 6,303,605 defines the substitution pattern as a 6-substituted amine (pyrrolidin-1-yl or cyclobutyl) with an aryl group at position 3; the regioisomer places the aryl group at position 6 and the amine at position 3, which falls outside the patent claims and has no demonstrated GABAA affinity [1]. For kinase inhibitor design, structure-based studies of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase demonstrate that the 3-aryl substitution is critical for occupying the hydrophobic pocket of the Pim-1 ATP-binding site, and moving the aryl group to the 6-position would be incompatible with the observed binding mode [2]. Thus, the regioisomer represents a distinct chemical entity with a different pharmacological profile and cannot serve as a substitute.

regioisomer substitution pattern structure-activity relationship triazolopyridazine

6-Position Substituent: Pyrrolidine vs Piperidine vs Chloro

The piperidine analog 3-(3-methoxyphenyl)-6-(piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 596824-23-6) and the 6-chloro analog 6-chloro-3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 596825-41-1) are structurally closely related compounds that differ from the target molecule only at the 6-position. The GABAA receptor patent US 6,303,605 explicitly limits the 6-position amine substituent to pyrrolidin-1-yl or cyclobutyl [1]. The piperidine analog (a six-membered ring amine) is not claimed, indicating that the ring size and conformational constraints of pyrrolidine are critical for GABAA α2/α3 selectivity. The 6-chloro analog serves as a synthetic intermediate but lacks the basic amine required for receptor interaction . For researchers building on the GABAA pharmacology disclosed in US 6,303,605, the pyrrolidin-1-yl group is a non-negotiable structural requirement; the piperidine analog, despite its close structural similarity and identical 3-aryl substitution, represents an untested chemotype with respect to GABAA α2/α3 binding and should not be assumed to exhibit comparable affinity or selectivity.

amine substituent GABAA selectivity synthetic intermediate piperidine analog

3-(3-Methoxyphenyl)-6-(pyrrolidin-1-yl)-triazolo-pyridazine: Application Scenarios


GABAA α2/α3-Selective Anxiolytic Tool

This compound is suited for in vitro pharmacology programs requiring a selective ligand for GABAA receptors containing the α2 and/or α3 subunit. The pyrrolidin-1-yl substitution at position 6 is one of only two amine motifs validated in US patent 6,303,605 for achieving sub-100 nM binding affinity at these receptor subtypes [1]. Researchers should verify the 3-methoxyphenyl substitution pattern by NMR and confirm binding affinity in their specific α2β2/3γ2 or α3βγ2/3 subunit combination before proceeding to in vivo anxiolytic models. This compound should not be used as a c-Met or Pim-1 kinase inhibitor; for dual kinase inhibition, procure compound 4g or related 6-hydrazonyl derivatives from the 2024 RSC Advances series [2].

6-Position Amine SAR Studies

For medicinal chemistry teams exploring the effect of cyclic amine ring size on GABAA receptor binding, this compound serves as the pyrrolidine (5-membered ring) reference point. Direct comparators include the cyclobutyl analog (claimed alongside pyrrolidin-1-yl in the patent [1]) and the piperidine analog (CAS 596824-23-6, which falls outside the patent claims and serves as a negative control for GABAA selectivity). The 6-chloro analog (CAS 596825-41-1) can be used as a synthetic precursor for generating additional 6-amino derivatives via nucleophilic aromatic substitution . A complete SAR set should include all three 6-position variants (pyrrolidin-1-yl, piperidin-1-yl, cyclobutyl) to map the conformational requirements for α2/α3 binding.

Regioisomer Identity Verification

Given the existence of the regioisomer 6-(4-methoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1706456-17-8) which shares the identical molecular formula (C₁₆H₁₇N₅O) and molecular weight (295.34 g/mol) , incoming batches of CAS 596824-30-5 must be authenticated by ¹H NMR to confirm the 3-(3-methoxyphenyl) substitution pattern. Key diagnostic signals include the aromatic proton splitting pattern of the meta-substituted methoxyphenyl group and the characteristic chemical shift of the pyrrolidine N–CH₂ protons adjacent to the triazolopyridazine core at position 6. HPLC co-injection with an authentic standard of the regioisomer is recommended to establish chromatographic resolution between the two compounds.

Kinase Profiling: GABAA vs Kinase Selectivity

In broad kinase profiling panels, this compound is expected to be inactive against c-Met and Pim-1 kinases based on the SAR established in the 2024 dual inhibitor study, which identified the 6-hydrazonyl linker as essential for dual kinase activity [2]. It may be included as a selectivity control to demonstrate that the triazolopyridazine scaffold itself does not confer pan-kinase inhibitory activity, and that specific 6-position functionalization is required for kinase engagement. This application supports procurement for selectivity profiling alongside active kinase inhibitors such as compound 4g (c-Met IC₅₀ = 0.163 μM; Pim-1 IC₅₀ = 0.283 μM) [2].

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